Imp2-IN-2

Description

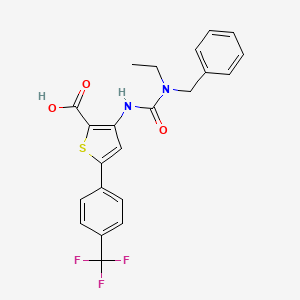

Structure

3D Structure

Properties

Molecular Formula |

C22H19F3N2O3S |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

3-[[benzyl(ethyl)carbamoyl]amino]-5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C22H19F3N2O3S/c1-2-27(13-14-6-4-3-5-7-14)21(30)26-17-12-18(31-19(17)20(28)29)15-8-10-16(11-9-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,30)(H,28,29) |

InChI Key |

SNHWNAMJHQFCTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imp2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Imp2-IN-2 has emerged as a valuable chemical probe for interrogating the multifaceted roles of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2). This technical guide delineates the mechanism of action of this compound, a potent and selective inhibitor of IMP2. By directly binding to IMP2, this compound disrupts the interaction between IMP2 and its target messenger RNAs (mRNAs), leading to a cascade of downstream effects on gene expression and cellular function. This document provides a comprehensive overview of the binding characteristics, the impacted signaling pathways, and the detailed experimental protocols utilized to elucidate its mechanism of action. The quantitative data presented herein, coupled with detailed experimental workflows, offer a foundational resource for researchers investigating IMP2-related pathologies, including various cancers.

Introduction to IMP2 Function

IMP2 is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation. It recognizes and binds to specific sequences and modifications, such as N6-methyladenosine (m6A), within target mRNAs. This binding event typically enhances the stability and promotes the translation of these transcripts. IMP2's clientele of target mRNAs includes several key oncogenes and proteins involved in cell proliferation, metabolism, and migration, such as c-Myc, RAF1, and YAP.[1][2] Consequently, the overexpression of IMP2 has been correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention.[3]

Mechanism of Action of this compound

This compound, identified as compound 6 in the foundational study by Dahlem et al. (2022), functions as a direct inhibitor of the IMP2 protein.[3][4] Its primary mechanism of action is the disruption of the binding interface between IMP2 and its target RNA molecules. By occupying a binding pocket on IMP2, this compound sterically hinders the protein's ability to engage with its cognate RNA sequences. This inhibitory action has been quantified through various biophysical and cellular assays, demonstrating a concentration-dependent reduction in the IMP2-RNA interaction.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against the interaction of IMP2 with two distinct RNA sequences.

| Compound | Target Interaction | IC50 (µM) | Reference |

| This compound (compound 6) | IMP2 - RNA_A | 120.9 | [4] |

| IMP2 - RNA_B | 236.7 | [4] |

Signaling Pathways Affected by this compound

The inhibition of IMP2 by this compound has significant downstream consequences on cellular signaling pathways that are reliant on the expression of IMP2 target genes. By preventing IMP2 from stabilizing and promoting the translation of oncogenic mRNAs like c-Myc, this compound can effectively suppress pro-tumorigenic signaling cascades.

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a series of key in vitro experiments. The detailed methodologies for these assays are provided below, based on the protocols described in the primary literature.

Fluorescence Polarization (FP) Assay for Screening IMP2 Inhibitors

This assay was the primary high-throughput screening method used to identify inhibitors of the IMP2-RNA interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to the much larger IMP2 protein. Small molecule inhibitors that disrupt this interaction will prevent the increase in polarization.

Protocol:

-

Reagents:

-

Recombinant human IMP2 protein.

-

Fluorescein-labeled RNA oligonucleotides (RNA_A and RNA_B).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.

-

Test compounds (including this compound) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well, black, low-volume microplate, add 10 µL of assay buffer containing the IMP2 protein.

-

Add 100 nL of the test compound dilutions in DMSO.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescein-labeled RNA to each well.

-

Incubate for a further 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.

-

-

Data Analysis:

-

The degree of polarization is calculated from the parallel and perpendicular fluorescence intensities.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Thermal Shift Assay (TSA) for Target Engagement

TSA was employed to confirm the direct binding of this compound to the IMP2 protein.

Principle: The binding of a ligand, such as this compound, to a protein can increase its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Protocol:

-

Reagents:

-

Recombinant human IMP2 protein.

-

SYPRO Orange dye (5000x stock).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

-

This compound.

-

-

Procedure:

-

Prepare a master mix containing IMP2 protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into PCR tubes or a 96-well PCR plate.

-

Add this compound or DMSO (vehicle control) to the respective wells.

-

Seal the plate and centrifuge briefly.

-

Perform the thermal melt experiment in a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor fluorescence continuously during the temperature ramp.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve (fluorescence vs. temperature).

-

A positive shift in Tm in the presence of this compound compared to the control indicates direct binding and stabilization.

-

Saturation-Transfer Difference (STD) NMR for Binding Epitope Mapping

STD-NMR was used to validate the binding of this compound to IMP2 and to gain insights into which parts of the small molecule are in close proximity to the protein.

Principle: This NMR technique detects the binding of a small molecule to a large protein by observing the transfer of saturation from the irradiated protein to the bound ligand. Protons of the ligand that are close to the protein will show a signal in the STD spectrum.

Protocol:

-

Sample Preparation:

-

Prepare a sample containing a low concentration of IMP2 protein (e.g., 10-50 µM) and a higher concentration of this compound (e.g., 1-5 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

-

-

NMR Experiment:

-

Acquire a standard 1D ¹H NMR spectrum of the mixture.

-

Perform the STD-NMR experiment by selectively irradiating a region of the spectrum where only protein resonances appear (on-resonance) and another region far from any protein or ligand signals (off-resonance).

-

The on-resonance and off-resonance spectra are acquired in an interleaved manner.

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Signals that appear in the STD spectrum correspond to the protons of this compound that are in close contact with the IMP2 protein upon binding.

-

The relative intensities of the STD signals can provide information about the binding epitope of the inhibitor.

-

Conclusion

This compound serves as a critical tool for the scientific community to dissect the complex biology of the RNA-binding protein IMP2. Its mechanism of action, centered on the direct inhibition of the IMP2-RNA interaction, provides a clear and tractable means to modulate the expression of a host of downstream genes implicated in cancer and other diseases. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations and for those in the field of drug development seeking to build upon this foundational work to design next-generation IMP2 inhibitors.

References

An In-depth Technical Guide to Imp2-IN-2 as a Chemical Probe for IMP2 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a crucial RNA-binding protein involved in a multitude of cellular processes. It plays a significant role in post-transcriptional gene regulation by binding to N6-methyladenosine (m6A)-modified RNAs, thereby influencing their stability, localization, and translation.[1][2] Dysregulation of IMP2 has been implicated in various pathologies, including cancer, metabolic diseases like type 2 diabetes, and immune disorders.[1][3][4] This has positioned IMP2 as a promising therapeutic target.[1][4] Chemical probes are essential tools for elucidating the biological functions of such proteins and for validating them as drug targets. Imp2-IN-2 is a recently identified small molecule inhibitor of IMP2, offering a valuable tool for studying its function in cellular and potentially in vivo models.[5] This guide provides a comprehensive overview of this compound, its target IMP2, and detailed protocols for its application in research.

IMP2: A Multifaceted RNA-Binding Protein

IMP2 is a member of the IMP family of proteins, which also includes IMP1 and IMP3.[6] It is characterized by the presence of two RNA recognition motifs (RRMs) and four K homology (KH) domains, which mediate its interaction with target mRNAs.[6] IMP2 expression is high during embryonic development and is typically low in most adult tissues.[7] However, its expression is frequently re-activated in various cancers, where it often correlates with poor prognosis.[1][4]

Key Functions of IMP2:

-

RNA Stability and Translation: IMP2 binds to m6A-modified sites, often in the 3' UTR of mRNAs, protecting them from degradation and promoting their translation.[1]

-

Metabolic Regulation: IMP2 is a key regulator of metabolism, influencing pathways related to diabetes, obesity, and adipose tissue function.[1][3][4] It has been shown to be a target of mTOR, linking nutrient sensing to RNA metabolism.[8][9]

-

Oncogenesis: Through the stabilization of oncogenic transcripts, IMP2 can drive the initiation and progression of multiple cancer types.[1][4] For instance, it has been shown to regulate oxidative phosphorylation in glioblastoma stem cells.[8]

-

Immune Function: IMP2 influences normal immune function, inflammation, and macrophage polarization.[1][4] It can also contribute to tumor immune evasion.[1]

-

Cellular Proliferation and Differentiation: IMP2 is involved in regulating cell proliferation and differentiation in various contexts, from pancreatic β-cells to mesenchymal stem cells.[10][11]

This compound: A Chemical Probe for IMP2

This compound is a small molecule inhibitor designed to disrupt the interaction between IMP2 and its target RNAs.[5] As a chemical probe, it allows for the acute inhibition of IMP2 function, enabling researchers to study the direct consequences of its activity in a temporal manner.

Quantitative Data for this compound:

| Parameter | Value | Target Interaction | Reference |

| IC50 | 120.9 μM | IMP2 interaction with RNA_A | [5] |

| IC50 | 236.7 μM | IMP2 interaction with RNA_B | [5] |

Signaling Pathways Involving IMP2

IMP2 is integrated into several critical signaling pathways. Understanding these connections is key to interpreting data from experiments using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IMPlications of IMP2 in RNA Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imp2 controls oxidative phosphorylation and is crucial for preserving glioblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry [dash.harvard.edu]

- 10. RNA m6A reader IMP2/IGF2BP2 promotes pancreatic β-cell proliferation and insulin secretion by enhancing PDX1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human T2D-Associated Gene IMP2/IGF2BP2 Promotes the Commitment of Mesenchymal Stem Cells Into Adipogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IMP2 in Cancer Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an oncofetal RNA-binding protein (RBP) that has emerged as a critical regulator of cancer cell proliferation.[1] Overexpressed in a wide array of malignancies, its presence is frequently correlated with poor prognosis and diminished patient survival.[2][3][4] IMP2 exerts its pro-oncogenic functions by post-transcriptionally regulating a network of mRNAs encoding key proteins involved in cell growth, metabolism, and survival. This technical guide provides an in-depth examination of the molecular mechanisms orchestrated by IMP2 to drive cancer cell proliferation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanisms of IMP2-Mediated Proliferation

IMP2 is a multifaceted protein that employs several key mechanisms to promote the proliferation of cancer cells. These mechanisms primarily revolve around its function as an RBP, where it binds to target mRNAs to control their stability, localization, and translation.

Synergistic Activation of the IGF Signaling Axis

A primary mechanism by which IMP2 drives proliferation is through the potentiation of the Insulin-like Growth Factor (IGF) signaling pathway. This is achieved through a two-pronged approach:

-

Enhancing IGF2 Production: IMP2 is known to bind to the mRNA of Insulin-like Growth Factor 2 (IGF2), a potent mitogen, promoting its translation.[5]

-

Stabilizing HMGA1 mRNA: IMP2 binds to and stabilizes the mRNA of the oncogenic transcription factor, High Mobility Group AT-hook 1 (HMGA1).[3][5] HMGA1, in turn, transcriptionally represses inhibitors of IGF action, such as IGF Binding Protein 2 (IGFBP2) and Growth factor receptor-bound protein 14 (Grb14).[5]

This dual action results in both increased IGF2 availability and suppressed inhibition of IGF signaling, leading to a synergistic and powerful stimulation of the PI3K/Akt pathway, a central hub for cell proliferation and survival.[5][6][7] The pro-proliferative activity of IMP2 is dependent on its phosphorylation by the mTORC1 complex.[5]

Regulation of m6A-Modified Oncogenic Transcripts

IMP2 functions as an "m6A reader," binding to N6-methyladenosine (m6A) modifications on target mRNAs.[1][4][8] This binding typically enhances the stability of the transcripts, preventing their degradation and leading to increased protein expression. Key oncogenic targets regulated in this manner include:

-

Metabolic Enzymes: IMP2 stabilizes the m6A-modified mRNAs of key glycolytic enzymes, such as Hexokinase 2 (HK2) and Glucose Transporter 1 (GLUT1), promoting aerobic glycolysis (the Warburg effect) to fuel rapid cell proliferation.[4]

-

Cell Cycle Regulators: In triple-negative breast cancer, IMP2 regulates the G1/S phase transition by binding to the m6A site of Cyclin-Dependent Kinase 6 (CDK6) mRNA and controlling its expression.[4]

-

Oncogenes: IMP2 directly binds to and stabilizes the mRNAs of potent oncogenes like MYC and RAF1, which are master regulators of cell growth and proliferation.[1][9][10]

Antagonism of let-7 microRNA

The let-7 family of microRNAs are well-established tumor suppressors that function by promoting the degradation of oncogene mRNAs, including RAS and MYC.[11][12] IMP2 can counteract this tumor-suppressive activity. It binds to let-7 miRNA recognition elements within the 3' UTR of target mRNAs, such as HMGA2, effectively shielding the transcript from let-7-mediated silencing and degradation.[13][14] This action preserves the expression of oncogenes and contributes to the maintenance of a proliferative, stem-like state in cancer cells.[13]

Signaling Pathways and Molecular Interactions

The pro-proliferative effects of IMP2 are mediated through its central position in key oncogenic signaling pathways. The diagram below illustrates the core IMP2-driven pathway leading to enhanced cell proliferation.

Caption: IMP2-driven signaling pathway promoting cancer cell proliferation.

Quantitative Data on IMP2's Role in Proliferation

The functional impact of IMP2 on cancer cell proliferation has been quantified across numerous studies. Loss-of-function experiments consistently demonstrate a strong dependence of cancer cells on IMP2 for their proliferative capacity.

Table 1: Effect of IMP2 Depletion on Cancer Cell Proliferation

| Experimental Approach | Cell Type(s) | Observed Effect on Proliferation | Reference |

| CRISPR/Cas9 Gene Inactivation | Diverse human cancer cell lines | 52–78% reduction in proliferation rate | [5] |

| CRISPR/Cas9 Monoallelic Knockout | Colorectal and hepatocellular carcinoma cells | Significant reduction in 2D cell proliferation and 3D colony formation | [2] |

| shRNA-mediated Knockdown | Hepatocellular carcinoma cells (HepG2, Huh7) | Impeded cell proliferation and reduced clonogenicity | [2] |

| siRNA-mediated Knockdown | High-grade serous ovarian cancer lines | Decreased proliferation and increased G0/G1 phase arrest | [4] |

Table 2: Key Downstream mRNA Targets of IMP2 Driving Proliferation

| Target mRNA | Function of Encoded Protein | Mechanism of IMP2 Regulation | Consequence of Regulation | Reference(s) |

| IGF2 | Mitogenic growth factor | Promotes translation | Activation of PI3K/Akt signaling | [5][6] |

| HMGA1 | Oncogenic transcriptional regulator | Binds and stabilizes mRNA | Repression of IGF signaling inhibitors (IGFBP2, Grb14) | [3][5] |

| MYC | Master transcriptional regulator of cell growth | Stabilizes mRNA | Increased ribosomal biogenesis and cell cycle progression | [1][9] |

| HK2 / GLUT1 | Key glycolytic enzymes | Stabilizes m6A-modified mRNA | Enhanced aerobic glycolysis (Warburg effect) | [4] |

| CDK6 | Cell cycle kinase (G1/S transition) | Regulates expression via m6A binding | Promotes cell cycle progression | [4] |

| CDC45 | DNA replication factor | Stabilizes m6A-modified mRNA | Enhanced DNA replication and cell division | [1][4] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the function of RBPs like IMP2. Below are detailed methodologies for key assays.

CRISPR/Cas9-Mediated Knockout of IMP2

This protocol allows for the permanent inactivation of the IGF2BP2 gene to study loss-of-function phenotypes.

Methodology:

-

sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the IGF2BP2 gene to ensure a frameshift mutation and premature stop codon. Use online tools (e.g., CHOPCHOP, CRISPOR) for design and off-target analysis.

-

Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2, which contains Cas9 and a puromycin resistance cassette).

-

Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a transfection reagent like Lipofectamine 3000.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

-

Transduction: Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).

-

Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Clonal Isolation: After selection, plate the cells at a very low density (single-cell plating) in 96-well plates to isolate and expand single-cell clones.

-

Validation:

-

Genomic DNA: Extract genomic DNA from expanded clones. Use PCR to amplify the targeted region and Sanger sequencing or TIDE/ICE analysis to confirm the presence of indels.

-

Protein Level: Confirm the absence of IMP2 protein expression via Western Blotting using a validated anti-IMP2/IGF2BP2 antibody.

-

Caption: Workflow for generating IMP2 knockout cell lines using CRISPR/Cas9.

2D Cell Proliferation Assay (Real-Time Imaging)

This protocol uses live-cell imaging to continuously monitor cell proliferation over several days.[2]

Methodology:

-

Cell Seeding: Seed IMP2 knockout and wild-type (WT) control cells into a 96-well plate at a low density (e.g., 1,000–3,000 cells per well) in at least triplicate. Include wells with media only as a background control.

-

Incubation and Imaging: Place the plate into a real-time live-cell analysis system (e.g., IncuCyte® S3). The system will maintain the cells at 37°C and 5% CO₂.

-

Image Acquisition: Program the instrument to acquire phase-contrast images from each well every 2–4 hours for a period of 5–7 days.

-

Data Analysis: The instrument's software calculates cell confluence (% area covered by cells) for each time point.

-

Quantification: Export the confluence data. Plot confluence versus time for both WT and knockout cell lines. The slope of the exponential growth phase can be used to compare proliferation rates.

RNA Immunoprecipitation (RIP) followed by qPCR

This protocol is used to determine if IMP2 directly binds to a specific mRNA of interest.

Methodology:

-

Cell Lysis: Harvest approximately 10–20 million cells and lyse them in a polysome lysis buffer containing RNase inhibitors and protease inhibitors. Keep samples on ice at all times.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate overnight at 4°C with magnetic beads pre-conjugated with either an anti-IMP2 antibody or a non-specific IgG control antibody.

-

-

Washing: Wash the beads extensively (at least 3-5 times) with a high-salt wash buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA-protein complexes from the beads and digest the protein with Proteinase K. Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR on the cDNA using primers specific for the target mRNA of interest and a control (non-target) mRNA.

-

Data Analysis: Calculate the enrichment of the target mRNA in the IMP2-IP sample relative to the IgG control sample. Normalize this to the input RNA levels. A significant enrichment indicates a direct interaction.

Caption: Experimental workflow for RNA Immunoprecipitation (RIP)-qPCR.

Conclusion and Therapeutic Outlook

IMP2 stands as a central node in a complex regulatory network that sustains the high proliferative demands of cancer cells. Through its multifaceted roles in enhancing IGF signaling, stabilizing key oncogenic and metabolic mRNAs, and counteracting tumor-suppressive miRNAs, IMP2 has been validated as a significant driver of tumorigenesis across numerous cancer types.[2][3] The profound and consistent reduction in cell proliferation observed upon its depletion underscores the dependency of cancer cells on its function, a phenomenon often referred to as "oncogene addiction." This dependency makes IMP2 a compelling and promising target for the development of novel anti-cancer therapeutics. Future research will likely focus on developing small-molecule inhibitors or targeted degradation strategies to disrupt IMP2's function, offering a new avenue for treating a wide spectrum of aggressive cancers.[15][16]

References

- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]

- 6. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Emerging Role of IGF2BP2 in Cancer Therapy Resistance: From Molecular Mechanism to Future Potential [mdpi.com]

- 9. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of let-7 and its target oncogenes (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enjoy the Silence: The Story of let-7 MicroRNA and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Roles of the Let-7 Family of MicroRNAs in the Regulation of Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

The Role of IMP2/IGF2BP2 in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a critical regulator in the landscape of metabolic diseases. Initially identified through genome-wide association studies (GWAS) as a risk factor for Type 2 Diabetes (T2D), subsequent research has unveiled its multifaceted roles in glucose homeostasis, lipid metabolism, and energy expenditure. IMP2 functions primarily as a post-transcriptional regulator, an N6-methyladenosine (m6A) "reader" that binds to target mRNAs, influencing their stability and translation. This guide provides a comprehensive technical overview of IMP2's function in key metabolic tissues, details the underlying molecular mechanisms and signaling pathways, and summarizes the quantitative data from pivotal studies. Furthermore, it outlines key experimental protocols and presents visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

IMP2 Function in Pancreatic β-Cells and Type 2 Diabetes

Genetic variants within the IMP2 gene are strongly associated with an increased risk of T2D, primarily linked to impaired insulin secretion rather than insulin resistance. Studies utilizing pancreatic β-cell-specific Imp2 knockout mice (βIMP2KO) have been instrumental in elucidating its function.

Regulation of β-Cell Proliferation and Insulin Secretion

IMP2 is integral to maintaining pancreatic β-cell function, particularly under metabolic stress. βIMP2KO mice exhibit reduced compensatory β-cell proliferation and impaired insulin secretion when challenged with a high-fat diet (HFD). Conversely, overexpression of IMP2 in human β-cell lines enhances cell proliferation and glucose-stimulated insulin secretion (GSIS).

The primary mechanism involves the post-transcriptional regulation of Pancreatic and duodenal homeobox 1 (Pdx1), a master regulator of β-cell identity and function. IMP2 acts as an m6A reader, binding directly to Pdx1 mRNA and promoting its translation. This action is crucial for producing the PDX1 protein levels necessary for β-cell proliferation and insulin synthesis.

The IGF2-AKT-GSK3β-PDX1 Signaling Axis

IMP2's influence on PDX1 extends beyond translational control; it also stabilizes the PDX1 protein. It achieves this by orchestrating the IGF2-AKT-GSK3β signaling pathway. IMP2 enhances the local translation of Insulin-like growth factor 2 (IGF2), which in turn activates AKT signaling. Activated AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a kinase that would otherwise target PDX1 for degradation. This multi-level regulation ensures robust PDX1 protein levels, thereby supporting β-cell function.

IMP2 in Adipose Tissue, Obesity, and Energy Homeostasis

IMP2 plays a significant, albeit complex, role in adipose tissue development and whole-body energy metabolism. Global knockout of Imp2 in mice confers resistance to diet-induced obesity.

Adipogenesis and White Adipose Tissue (WAT)

IMP2 is highly expressed in mesenchymal stem cells (MSCs) and preadipocytes. It promotes the early commitment of MSCs into the adipogenic lineage. Mice with an MSC-specific deletion of Imp2 show impaired white fat accumulation and are protected from diet-induced obesity. This function is linked to the mTOR signaling pathway. In an mTOR-dependent manner, IMP2 binds to and promotes the degradation of the Wnt receptor Fzd8 mRNA, thereby bridging mTOR and Wnt signaling to control the lineage fate of MSCs.

Brown Adipose Tissue (BAT) and Energy Expenditure

Global Imp2 knockout mice exhibit increased energy expenditure. A key mechanism for this phenotype is the enhanced translation of Uncoupling Protein 1 (UCP1) mRNA in brown adipose tissue. UCP1 is the primary protein responsible for non-shivering thermogenesis in BAT. IMP2 normally binds to Ucp1 mRNA and inhibits its translation. Therefore, the absence of IMP2 leads to higher UCP1 protein levels and greater uncoupled oxygen consumption, resulting in increased energy expenditure and resistance to obesity.

The Dichotomous Role of IMP2 in Liver Metabolism

The function of IMP2 in the liver presents a paradox. While global Imp2 deficiency protects against diet-induced fatty liver (hepatic steatosis), hepatocyte-specific deletion of Imp2 exacerbates it.

This tissue-specific discrepancy arises from IMP2's role in regulating fatty acid oxidation. In hepatocytes, IMP2 binds to and stabilizes the mRNAs of key fatty acid oxidation enzymes, including Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1A (CPT1A). Consequently, liver-specific Imp2 knockout leads to reduced fatty acid oxidation and increased triglyceride accumulation.

The protection against fatty liver seen in global knockout mice is therefore not due to a direct effect in the liver but is secondary to their reduced adiposity and overall improved metabolic health. Furthermore, overexpression of a specific IMP2 splice variant (p62) in the liver has been shown to promote non-alcoholic fatty liver disease (NAFLD) and its progression to steatohepatitis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Imp2 knockout (KO) and tissue-specific knockout mouse models.

| Model | Phenotype | Parameter | Control | IMP2 KO | Reference |

| Global Imp2 KO | Diet-Induced Obesity | Body Weight Gain (HFD) | ~25g | ~15g | |

| Fat Mass (HFD) | Higher | Lower | |||

| Glucose Metabolism | Glucose Tolerance | Impaired | Improved | ||

| Insulin Sensitivity | Lower | Higher | |||

| Liver Metabolism | Liver Triglycerides (HFD) | Higher | Lower | ||

| β-Cell Imp2 KO | Insulin Secretion | Glucose-Stimulated Insulin Secretion | Normal | Reduced | |

| β-Cell Mass | Compensatory Proliferation (HFD) | Increased | Reduced | ||

| MSC Imp2 KO | Adipogenesis | White Adipose Tissue Mass | Normal | Reduced | |

| Obesity | Resistance to Diet-Induced Obesity | Susceptible | Resistant | ||

| Liver Imp2 KO | Liver Metabolism | Hepatic Triglycerides (HFD) | Normal | Increased | |

| Fatty Acid Oxidation | Normal | Reduced |

| Molecular Target | Effect of IMP2 | Mechanism | Tissue | Reference |

| Pdx1 mRNA | ↑ Translation, ↑ Protein Stability | m6A-dependent binding; IGF2-AKT-GSK3β pathway | Pancreatic β-Cell | |

| Ucp1 mRNA | ↓ Translation | Binds to mRNA and inhibits translation | Brown Adipose Tissue | |

| Fzd8 mRNA | ↓ mRNA Stability | Recruits CCR4-NOT deadenylase complex | Mesenchymal Stem Cell | |

| PPARα mRNA | ↑ mRNA Stability | Binds to and stabilizes mRNA | Hepatocyte | |

| CPT1A mRNA | ↑ mRNA Stability | Binds to and stabilizes mRNA | Hepatocyte |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: IMP2 signaling in pancreatic β-cells.

Caption: IMP2 regulation of adipogenesis via mTOR and Wnt.

Experimental Workflow

Caption: Workflow for studying tissue-specific IMP2 function.

Key Experimental Protocols

RNA Immunoprecipitation (RIP) for IMP2 Targets

This protocol is used to identify mRNAs that are physically associated with IMP2 in vivo.

-

Cell/Tissue Lysis: Lyse cells or homogenized tissue in a polysome lysis buffer containing RNase inhibitors and protease inhibitors.

-

Immunoprecipitation: Incubate the cleared lysate with magnetic beads pre-coated with an anti-IMP2 antibody or a non-immune IgG control. Allow binding to occur overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with a high-salt wash buffer to remove non-specific binding.

-

RNA Elution: Elute the RNA from the beads using a proteinase K digestion step.

-

RNA Purification: Purify the eluted RNA using a standard phenol-chloroform extraction or a column-based RNA purification kit.

-

Analysis: Analyze the co-precipitated RNAs using RT-qPCR for specific candidates or by next-generation sequencing (RIP-Seq) for transcriptome-wide discovery.

mRNA Stability Assay (Actinomycin D Chase)

This protocol measures the decay rate (half-life) of a specific mRNA to determine if IMP2 affects its stability.

-

Cell Culture: Culture cells (e.g., primary hepatocytes from control vs. Liver-IMP2 KO mice) to ~80% confluency.

-

Transcription Inhibition: Treat the cells with Actinomycin D (typically 5 µg/mL) to block new transcription. This is the 0-hour time point.

-

Time Course Collection: Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Extraction: Extract total RNA from the cells at each time point.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) for the target mRNA (e.g., CPT1A) and a stable housekeeping gene (e.g., Gapdh).

-

Data Analysis: Normalize the target mRNA levels to the housekeeping gene for each time point. Plot the relative mRNA abundance versus time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol assesses the functional capacity of pancreatic islets to secrete insulin in response to glucose.

-

Islet Isolation: Isolate pancreatic islets from control and β-cell Imp2 KO mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow recovery.

-

Pre-incubation: Pre-incubate size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour to establish a basal secretion state.

-

Stimulation: Transfer groups of islets to fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose and incubate for 1 hour at 37°C.

-

Supernatant Collection: Collect the supernatant (containing secreted insulin) from each group.

-

Insulin Measurement: Lyse the islets to measure total insulin content. Measure the insulin concentration in the supernatants and lysates using an ELISA kit.

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content for both low and high glucose conditions to determine the stimulation index.

Therapeutic Potential and Future Directions

The central role of IMP2 in regulating key metabolic pathways makes it a compelling therapeutic target.

-

Inhibition for T2D and Obesity: Given that global Imp2 deficiency leads to improved glucose tolerance and resistance to obesity, inhibiting IMP2 function could be a viable strategy for treating these conditions. Small molecule inhibitors targeting the RNA-binding domains of IMP2 could disrupt its interaction with client mRNAs like Ucp1, promoting energy expenditure.

-

Targeting for Liver Disease: The role of IMP2 in the liver is more nuanced. While systemic inhibition may be beneficial, liver-specific strategies would need careful consideration. Enhancing IMP2 activity or its downstream targets (PPARα, CPT1A) could potentially ameliorate hepatic steatosis by boosting fatty acid oxidation.

-

Challenges and Outlook: A key challenge will be achieving tissue-specific effects to avoid unintended consequences, such as impairing beneficial β-cell function while targeting adipose tissue. Future research should focus on identifying the full spectrum of IMP2's mRNA targets in different metabolic states and tissues, and on developing strategies for targeted modulation of its activity. The link between IMP2, mTOR, and m6A methylation provides multiple nodes for potential therapeutic intervention.

Imp2-IN-2 effect on IMP2-RNA binding

An In-Depth Technical Guide to the Effect of Imp2-IN-2 on IMP2-RNA Binding

Introduction

The Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a member of the IMP family of RNA-binding proteins (RBPs) that play a crucial role in post-transcriptional gene regulation.[1][2] IMP2 binds to specific messenger RNA (mRNA) targets, often in an N6-methyladenosine (m6A)-dependent manner, to control their stability, localization, and translation.[2][3] This regulation is vital for numerous cellular processes, including metabolism, cell proliferation, and differentiation.[1][4]

Dysregulation and overexpression of IMP2 have been implicated in a variety of human diseases, most notably in metabolic disorders like type 2 diabetes and in the progression of numerous cancers, including glioblastoma, pancreatic cancer, and colorectal cancer.[4][5][6] In oncogenesis, IMP2 can function as an oncoprotein by enhancing the expression of cancer-promoting genes.[7][8] This has established IMP2 as a promising therapeutic target.[2][9] this compound is a small molecule inhibitor developed to target the IMP2-RNA interaction, providing a valuable chemical tool for research and a potential starting point for drug development.[10]

This technical guide provides a comprehensive overview of the effect of this compound on IMP2-RNA binding, detailing the underlying molecular pathways, quantitative data, and the experimental protocols used to characterize this interaction.

IMP2 Function and Mechanism of RNA Binding

IMP2 is characterized by a modular domain architecture that includes two RNA Recognition Motifs (RRMs) and four hnRNP K homology (KH) domains.[11] These domains work in concert to recognize and bind specific RNA sequences. A primary mechanism of IMP2 action involves binding to m6A-modified sites, which are often located in the 3' untranslated region (3' UTR) of target mRNAs.[2][3] This binding event can shield the mRNA from degradation by ribonucleases and promote its association with the translational machinery, ultimately leading to increased protein expression.[2] For some transcripts, such as IGF2 mRNA, IMP2 can bind to the 5' UTR and facilitate cap-independent translation via an internal ribosomal entry site (IRES).[2][12]

This compound: A Potent Inhibitor of the IMP2-RNA Interaction

This compound (also referred to as compound 6 in some literature) has been identified as a potent and selective inhibitor of the IMP2 protein.[10] It functions by disrupting the critical interaction between IMP2 and its target RNA molecules. The inhibitory effect of this compound has been quantified using in vitro binding assays, which measure the concentration of the inhibitor required to reduce the IMP2-RNA binding by half (IC₅₀).

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been assessed against the binding of IMP2 to different RNA sequences. The available data is summarized below.

| Compound | Target Interaction | IC₅₀ (μM) |

| This compound | IMP2 - RNA_A | 120.9[10] |

| This compound | IMP2 - RNA_B | 236.7[10] |

Table 1: In vitro inhibitory activity of this compound. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the binding activity between IMP2 and two distinct RNA sequences, RNA_A and RNA_B.

Signaling Pathways Regulated by IMP2

The function of IMP2 as an RBP places it as a key regulator in several critical signaling pathways implicated in cancer and metabolism. By stabilizing and promoting the translation of key pathway components, IMP2 can significantly amplify downstream signaling. Inhibition of IMP2 by this compound is expected to attenuate these pathways.

IGF2/PI3K/Akt Signaling Pathway

One of the most well-characterized roles of IMP2 is its regulation of Insulin-like Growth Factor 2 (IGF2). IMP2 binds to IGF2 mRNA, leading to increased IGF2 protein levels.[5] Secreted IGF2 then binds to its receptor (IGF1R), triggering the activation of the PI3K/Akt signaling cascade, which is a central pathway for promoting cell proliferation, survival, and migration in various cancers, including glioblastoma.[5][13]

Caption: IMP2 enhances IGF2 translation, activating the PI3K/Akt pathway.

Other IMP2-Regulated Pathways

IMP2 has been shown to influence other significant signaling pathways:

-

Wnt/β-catenin Pathway: In some contexts, IMP2 overexpression leads to the activation of the Wnt pathway, resulting in the nuclear translocation of β-catenin and subsequent gene transcription that promotes cell migration.[7][14]

-

IL-17/TNF Signaling: In autoimmune settings, IMP2 can promote the expression of transcription factors involved in IL-17 and TNF signaling pathways, driving inflammation.[15] It achieves this by binding to and stabilizing the mRNA of key chemokines like CCL2.[16]

Experimental Protocols for Studying IMP2-RNA Binding and Inhibition

A variety of in vitro and cellular assays are essential for characterizing the IMP2-RNA interaction and the efficacy of inhibitors like this compound.

Caption: A logical workflow for the characterization of IMP2 inhibitors.

In Vitro Binding Assays (e.g., Fluorescence Polarization)

These assays are fundamental for determining the direct inhibitory effect of a compound on the protein-RNA interaction and for calculating IC₅₀ values.

-

Principle: A fluorescently labeled RNA probe corresponding to an IMP2 binding sequence is used. In its free state, the small RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon binding to the much larger IMP2 protein, the complex tumbles slower, leading to a high FP signal. An inhibitor that disrupts this binding will cause a decrease in the FP signal.

-

Methodology:

-

Reagents: Purified recombinant IMP2 protein, fluorescently labeled RNA probe, this compound at various concentrations, assay buffer.

-

Procedure: a. A constant concentration of IMP2 and the RNA probe are incubated together to form the protein-RNA complex. b. Serial dilutions of this compound are added to the complex. c. The reaction is incubated to reach equilibrium. d. Fluorescence polarization is measured using a plate reader.

-

Analysis: The FP signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀.

-

RNA Immunoprecipitation (RIP)

RIP is used to confirm that a specific protein binds to a specific RNA molecule within a cell.[15] This technique can validate that IMP2 binds to a target like IGF2 or CCL2 mRNA in a cellular context.

-

Principle: An antibody specific to the protein of interest (IMP2) is used to pull down the protein from a cell lysate. The RNA molecules bound to the immunoprecipitated protein are then purified and identified.

-

Methodology:

-

Cross-linking (optional): Cells are treated with formaldehyde to create covalent cross-links between proteins and associated RNA.

-

Lysis: Cells are lysed to release the ribonucleoprotein (RNP) complexes.

-

Immunoprecipitation: The lysate is incubated with magnetic beads conjugated to an anti-IMP2 antibody (or a control IgG).

-

Washing: The beads are washed to remove non-specific binding partners.

-

Elution and RNA Purification: The cross-links are reversed (if applicable), the protein is digested with proteinase K, and the co-precipitated RNA is purified.

-

Analysis: The purified RNA is analyzed by reverse transcription-quantitative PCR (RT-qPCR) using primers specific to the target mRNA to quantify its enrichment compared to the control IgG.

-

mRNA Stability (Decay) Assay

This assay measures the half-life of a specific mRNA to determine if IMP2 binding, or its inhibition, affects mRNA stability.[16]

-

Principle: Transcription is shut down in cells using an inhibitor like Actinomycin D. The rate at which a specific mRNA disappears over time is then measured.

-

Methodology:

-

Cell Treatment: Culture cells with or without this compound for a designated period.

-

Transcription Inhibition: Add Actinomycin D to all cell cultures to halt new mRNA synthesis.

-

Time Course Collection: Harvest cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Extraction and Analysis: Extract total RNA from each time point and perform RT-qPCR to quantify the amount of the target mRNA remaining.

-

Analysis: The mRNA levels are plotted against time on a semi-logarithmic scale. The time it takes for the mRNA level to decrease by 50% is calculated as its half-life. A longer half-life in the presence of IMP2, which is shortened by this compound, would confirm the mechanism of action.[16]

-

Conclusion

IMP2 is a critical post-transcriptional regulator whose overexpression drives pathologies such as cancer and metabolic disease. Its mechanism of action, primarily through the stabilization of target mRNAs like IGF2, makes it an attractive therapeutic target. The small molecule this compound serves as a key tool for probing the function of IMP2, demonstrating the ability to disrupt the IMP2-RNA interaction with micromolar potency.[10] The experimental protocols outlined in this guide provide a robust framework for researchers to validate IMP2 as a target, quantify the efficacy of its inhibitors, and elucidate the downstream cellular consequences, paving the way for the development of novel therapeutics targeting RNA-binding proteins.

References

- 1. assaygenie.com [assaygenie.com]

- 2. IMPlications of IMP2 in RNA Biology and Disease [mdpi.com]

- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry [dash.harvard.edu]

- 13. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]

- 15. JCI Insight - The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation [insight.jci.org]

- 16. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating IMP2 Pathways: A Technical Guide to Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a critical regulator of post-transcriptional gene expression. It belongs to a family of oncofetal RNA-binding proteins that are primarily active during embryonic development.[1] However, its re-expression in adult tissues is linked to the pathogenesis of various diseases, most notably cancer and type 2 diabetes.[2][3] IMP2 functions by binding to specific messenger RNA (mRNA) transcripts, thereby influencing their stability, localization, and translation.[4] This regulatory role extends to a host of oncogenes and metabolic modulators, making IMP2 an attractive therapeutic target. This technical guide provides an in-depth overview of the experimental methodologies used to investigate IMP2 pathways, with a focus on the discovery and validation of small molecule inhibitors.

IMP2 Signaling Pathways

IMP2 is a central node in a complex regulatory network. Its expression is controlled by upstream factors, and its activity modulates numerous downstream pathways critical for cell proliferation, migration, and metabolism.

Upstream Regulation: The expression of the IGF2BP2 gene is influenced by transcriptional regulators such as the high-mobility group AT-hook 2 (HMGA2) protein.[5] Additionally, epigenetic modifications, like DNA demethylation in the IGF2BP2 promoter region by enzymes such as TET3, can lead to its overexpression in certain cancers.[2] Post-translationally, the activity of the IMP2 protein is modulated by phosphorylation, notably by the mTOR signaling pathway, which can affect its ability to regulate mRNA translation.[6]

Downstream Effects: Once expressed, IMP2 binds to a wide array of mRNA targets, often in an N6-methyladenosine (m6A)-dependent manner, typically enhancing their stability and promoting their translation.[7][8] Key downstream targets with implications in cancer include:

-

IGF2 (Insulin-like Growth Factor 2): IMP2 was initially identified by its ability to bind to IGF2 mRNA, promoting its translation and thereby activating pro-proliferative signaling cascades like the PI3K/Akt pathway.[4][9][10]

-

c-myc and HMGA1: These are well-known oncogenes whose mRNA transcripts are stabilized by IMP2, leading to increased protein levels that drive cancer cell proliferation.[5][11]

-

Cell Cycle and Metabolism Genes: IMP2 has been shown to stabilize the mRNAs of genes involved in glycolysis, such as phosphofructokinase (PFKL) and hexokinase 2 (HK2), as well as cell cycle regulators like CDC45, contributing to the metabolic reprogramming and uncontrolled proliferation characteristic of cancer cells.[2][7]

-

Metastasis-Associated Genes: In breast cancer, IMP2 promotes cell migration by stabilizing the mRNA of connective tissue growth factor (CTGF).[2]

The following diagram illustrates a simplified overview of the core IMP2 signaling pathway.

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. eubopen.org [eubopen.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Clonogenic survival assays [bio-protocol.org]

- 7. Clonogenic Assay [en.bio-protocol.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. clyte.tech [clyte.tech]

An In-depth Technical Guide to the Function of IMP2 in Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2), detailing its molecular functions, regulatory mechanisms, and involvement in disease. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to IMP2 (IGF2BP2)

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a critical role in the post-transcriptional regulation of gene expression.[1][2] As a member of the IMP family, which also includes IMP1 and IMP3, it is characterized by the presence of multiple RNA-binding domains—two RNA Recognition Motifs (RRMs) and four K Homology (KH) domains—that facilitate its interaction with target messenger RNAs (mRNAs).[2][3]

IMP2 functions as a central regulator by binding to specific mRNAs, thereby controlling their stability, translation, and subcellular localization.[1][3] Its activity is crucial in a wide array of biological processes, and its dysregulation is strongly implicated in the pathology of numerous diseases, most notably in cancer and metabolic disorders like type 2 diabetes.[4][5][6] Overexpression of IMP2 is a common feature in many cancers, where it drives proliferation and is often associated with a poorer prognosis.[7][8]

Core Mechanism of Action

The primary function of IMP2 is to modulate the fate of its target mRNAs. This is achieved through a multi-faceted mechanism that primarily enhances the expression of the proteins encoded by these transcripts.

2.1 RNA Binding and m6A Recognition IMP2 binds to target mRNAs, often in a manner dependent on N6-methyladenosine (m6A), the most abundant internal modification on eukaryotic mRNA.[1] The m6A modification acts as a recognition marker, guiding IMP2 to specific sites on the transcript, which are frequently located in the 3' untranslated region (3' UTR) but can also be found in the coding sequence (CDS) and 5' UTR.[1]

2.2 Post-Transcriptional Regulation Upon binding, IMP2 exerts its regulatory effects through several key mechanisms:

-

Enhanced mRNA Stability: The most common outcome of IMP2 binding is the stabilization of the target mRNA.[1][2] By forming a ribonucleoprotein (RNP) complex, IMP2 shields the transcript from degradation by ribonucleases and microRNA-mediated decay, thereby increasing its half-life and leading to greater protein production.[1][7]

-

Promoted Translation: IMP2 can actively promote the translation of its bound mRNAs.[1] This can occur through various mechanisms, including facilitating the recruitment of the ribosomal machinery. A notable example is its ability to promote 5' cap-independent translation of IGF2 mRNA via an internal ribosomal entry site (IRES), a process that is particularly important under cellular stress.[7]

-

Alternative Splicing: Evidence suggests IMP2 can also influence alternative splicing, thereby affecting the final protein isoform that is produced.[1][7]

The diagram below illustrates the general mechanism by which IMP2 regulates its target mRNAs.

Role in Signaling, Metabolism, and Disease

IMP2 is a pivotal player in numerous signaling pathways that govern cell fate, metabolism, and development. Its function is defined by its specific set of target transcripts, which often encode oncogenes, metabolic enzymes, and growth factors.

Key IMP2 Targets:

-

Immune Function: CCL2[11]

3.1 IMP2 in Cancer IMP2 is frequently overexpressed in a wide range of cancers, including colorectal, breast, liver, and lung cancers, where it functions as a potent oncogene.[5] By stabilizing the mRNAs of key cancer drivers like c-Myc and HMGA1, IMP2 promotes unchecked cell proliferation, migration, and survival.[5][8] High IMP2 expression is often correlated with advanced tumor stages and decreased patient survival.[4][7]

3.2 IMP2 in Metabolism and Diabetes Genome-wide association studies (GWAS) first identified variants in the IGF2BP2 gene as risk factors for type 2 diabetes (T2D).[1] Mechanistic studies have since shown that IMP2 plays a crucial role in metabolic homeostasis. For instance, it promotes insulin secretion by enhancing the translation of Pdx1 mRNA in pancreatic β-cells.[1] In contrast, mice lacking IMP2 are resistant to diet-induced obesity due to enhanced translation of Ucp1 mRNA in brown adipose tissue, leading to increased energy expenditure.[9]

3.3 IMP2 in Development and Other Diseases IMP2 is also involved in developmental processes such as axon guidance, where it regulates the expression of key signaling molecules.[12] In the context of diabetic nephropathy, a signaling pathway involving the microRNA let-7b, the transcription factor HMGA2, and IMP2 controls the expression of laminin-β2 (LAMB2), a critical component of the kidney's filtration barrier.[10][13]

The diagram below depicts the let-7b/HMGA2/IMP2 signaling axis that regulates LAMB2 expression.

Quantitative Data on IMP2 Function

The following tables summarize quantitative findings from key studies, illustrating the impact of IMP2 on its targets and associated cellular phenotypes.

Table 1: Effect of IMP2 Modulation on Target Gene Expression

| Cell Type/Model | IMP2 Modulation | Target Gene | Effect on mRNA Level | Effect on Protein Level | Reference |

|---|---|---|---|---|---|

| MDA-MB-468 (Breast Cancer) | Knockout | MYC | Decreased | Decreased | [5] |

| MDA-MB-468 (Breast Cancer) | Knockout | CTGF | Decreased | Not specified | [5] |

| Cultured Podocytes | siRNA Knockdown | IMP2 | ~80% reduction | ~75% reduction | [10][13] |

| Cultured Podocytes | siRNA Knockdown | LAMB2 | No significant change | ~60% reduction | [10][13] |

| Pancreatic β-cells (Mouse) | Deletion | Pdx1 | Not specified | Reduced |[1] |

Table 2: Phenotypic Effects of IMP2 Modulation

| Cell Type/Model | IMP2 Modulation | Phenotype | Quantitative Effect | Reference |

|---|---|---|---|---|

| Human Cancer Cell Lines | Elimination | Proliferation | 50-80% reduction | [8] |

| MDA-MB-468 (Breast Cancer) | Overexpression | Cell Migration | Enhanced (Wound healing assay) | [5] |

| Imp2-/- Mice | Knockout | Diet-Induced Obesity | Highly resistant to weight gain | [9] |

| Imp2-/- Mice | Knockout | Glucose Tolerance | Superior tolerance | [9] |

| βIMP2KO Mice (HFD) | Deletion | Insulin Secretion | Impaired |[1] |

Experimental Protocols for Studying IMP2

Investigating the function of IMP2 relies on specialized molecular biology techniques designed to identify its RNA targets and map its precise binding sites.

5.1 RNA Immunoprecipitation (RIP) RIP is used to isolate IMP2 and its associated RNA molecules from a cell lysate, allowing for the identification of bound transcripts via RT-qPCR or sequencing.

Protocol Steps:

-

Cell Lysis: Harvest approximately 2 x 107 cells and lyse them in a mild, RNase-free lysis buffer containing protease and RNase inhibitors to release RNP complexes while preserving their integrity.[10][14]

-

Immunoprecipitation: Add magnetic beads pre-coated with an anti-IMP2 antibody (or a control IgG) to the cleared cell lysate. Incubate overnight at 4°C with rotation to allow the antibody to capture IMP2-RNP complexes.[10][15]

-

Washing: Pellet the magnetic beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specifically bound proteins and RNAs.

-

RNA Elution & Purification: Elute the RNA from the immunoprecipitated complexes using a proteinase K digestion to degrade the protein components. Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.[14]

-

Analysis: Analyze the purified RNA for specific target candidates using quantitative reverse transcription PCR (RT-qPCR).

5.2 Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) CLIP-Seq is a powerful, genome-wide technique that identifies the direct and precise binding sites of an RBP on RNA. It utilizes UV light to create a covalent bond between the RBP and its bound RNA, allowing for highly stringent purification.[16]

The workflow for a typical CLIP-Seq experiment is shown below.

Protocol Steps:

-

UV Cross-linking: Expose living cells to UV light (typically 254 nm) to form zero-distance covalent cross-links between proteins and nucleic acids.[17]

-

Lysis and RNA Fragmentation: Lyse the cells and treat with a low concentration of RNase to partially fragment the RNA.

-

Immunoprecipitation: Immunoprecipitate the cross-linked IMP2-RNA complexes using an IMP2-specific antibody coupled to magnetic beads.[16]

-

Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.

-

SDS-PAGE and Transfer: Run the complexes on an SDS-PAGE gel and transfer them to a nitrocellulose membrane. This step purifies the complexes by size.

-

Protein Digestion and RNA Extraction: Excise the membrane region corresponding to the size of IMP2-RNA and treat with Proteinase K to digest the protein, leaving behind the RNA fragment with a small peptide adduct at the cross-link site.

-

Reverse Transcription and Library Preparation: Reverse transcribe the RNA fragments into cDNA. The reverse transcriptase often terminates at the peptide adduct, precisely marking the binding site. Ligate a second adapter, amplify the cDNA via PCR, and prepare the library for sequencing.[18][19]

-

Sequencing and Analysis: Perform high-throughput sequencing and map the resulting reads to the reference genome to identify IMP2 binding peaks with nucleotide resolution.[17]

Conclusion and Future Directions

IMP2 is a master post-transcriptional regulator with profound implications for cell biology and human disease. Its role in enhancing the stability and translation of key mRNAs places it at the nexus of oncogenic, metabolic, and developmental signaling pathways. The established links between IMP2 overexpression and cancer progression, as well as its genetic association with type 2 diabetes, have positioned it as a promising therapeutic target.[1][7] Future research will likely focus on the development of small-molecule inhibitors that can disrupt IMP2's RNA-binding activity, offering novel therapeutic strategies for treating a range of malignancies and metabolic disorders. Further elucidation of its complete RNA interactome and its interplay with other RBPs and RNA modifications will continue to deepen our understanding of the complex layers of gene expression regulation.

References

- 1. mdpi.com [mdpi.com]

- 2. IGF2BP2 - Wikipedia [en.wikipedia.org]

- 3. Structural insights into IMP2 dimerization and RNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPlications of IMP2 in RNA Biology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]

- 9. IGF2BP2/IMP2-Deficient mice resist obesity through enhanced translation of Ucp1 mRNA and Other mRNAs encoding mitochondrial proteins. | Broad Institute [broadinstitute.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IMP2 axonal localization, RNA interactome, and function in the development of axon trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RIP试剂盒的哺乳动物细胞Ago抗体-RNA免疫沉淀实验方案 [sigmaaldrich.cn]

- 15. An RNA-immunoprecipitation protocol to identify RNAs associated with RNA-binding proteins in cytoplasmic and nuclear Drosophila head fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CLIP-Seq to Discover Transcriptome-Wide Imprinting of RNA Binding Proteins in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

- 18. Revised iCLIP-seq Protocol for Profiling RNA-protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Imp2-IN-2: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Imp2-IN-2 and its impact on cellular metabolism through the targeting of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2/IGF2BP2). IMP2 is an oncofetal RNA-binding protein that has emerged as a critical regulator of cellular metabolism, with significant implications in cancer and type 2 diabetes.[1] This document details the known functions of IMP2 in key metabolic pathways, presents available quantitative data for the inhibitor this compound, and offers detailed experimental protocols and visualizations to facilitate further research and drug development efforts in this area.

Introduction: IMP2, a Key Regulator of Cellular Metabolism

Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation.[2] It functions by binding to specific mRNA targets, thereby influencing their stability, localization, and translation.[2] Emerging evidence has solidified IMP2's role as a significant modulator of cellular metabolism, with its dysregulation being linked to various pathological states, including a range of cancers and type 2 diabetes.[3][4][5]

In the context of cancer, IMP2 is frequently overexpressed and contributes to the "Warburg effect," a phenomenon characterized by a metabolic shift towards aerobic glycolysis.[6][7][8] IMP2 has been shown to stabilize the mRNAs of key glycolytic enzymes, such as hexokinase 2 (HK2) and glucose transporter 1 (GLUT1), leading to increased glucose uptake and lactate production in cancer cells.[2] Furthermore, IMP2 has been implicated in the regulation of mitochondrial function and oxidative phosphorylation (OXPHOS), demonstrating its multifaceted control over cellular energy production.[9]

In metabolic diseases such as type 2 diabetes, genetic variants in the IGF2BP2 gene are associated with an increased risk of disease development.[3][5] Studies have shown that IMP2 is involved in pancreatic β-cell proliferation and insulin secretion.[3] Global or tissue-specific knockout of Imp2 in mice has been shown to affect body mass, energy expenditure, and glucose homeostasis.[3][10]

Given its significant role in disease-associated metabolic reprogramming, IMP2 has become an attractive target for therapeutic intervention. Small molecule inhibitors, such as this compound, offer a promising avenue for modulating IMP2 activity and, consequently, cellular metabolism.

This compound: A Small Molecule Inhibitor of IMP2

This compound is a potent and selective small molecule inhibitor of IMP2.[11][12][13] It acts by disrupting the interaction between IMP2 and its target RNAs. The primary mechanism of IMP2 involves binding to N6-methyladenosine (m6A) modifications on mRNA, and inhibitors like this compound are designed to interfere with this binding.

Quantitative Data

The available quantitative data for this compound primarily focuses on its inhibitory concentration (IC50) for the IMP2-RNA interaction.

| Parameter | Value | Target | Reference |

| IC50 | 120.9 μM | IMP2 interaction with RNA_A | [11][12][13] |

| IC50 | 236.7 μM | IMP2 interaction with RNA_B | [11][12][13] |

Note: The specific sequences or structures of "RNA_A" and "RNA_B" are not publicly detailed in the provided search results.

Signaling Pathways and Experimental Workflows

IMP2-Mediated Regulation of Glycolysis (Warburg Effect)

Caption: IMP2 enhances glycolysis by stabilizing HK2 and GLUT1 mRNA.

IMP2 Regulation of Mitochondrial Respiration

Caption: IMP2 regulates mitochondrial respiration by influencing the expression of ETC components.

Experimental Workflow: Assessing the Metabolic Impact of this compound

Caption: Workflow for evaluating the metabolic effects of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on cellular metabolism. Optimization will be required for specific cell types and experimental conditions.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells of interest (e.g., cancer cell lines with known IMP2 expression) in appropriate culture vessels (e.g., 96-well plates for Seahorse assays, 6-well plates for protein/RNA extraction).

-

Adherence: Allow cells to adhere and reach the desired confluency (typically 80-90%).

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration.

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). A time-course experiment is advisable to determine the optimal treatment duration.

Measurement of Glycolysis and Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol is adapted from standard procedures for the Seahorse XF Analyzer.[14][15][16][17]

-

Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Cell Treatment: Treat the cells with this compound or vehicle control as described in section 4.1.

-

Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for the Mito Stress Test; XF Base Medium with glutamine for the Glycolysis Stress Test).

-

Medium Exchange: Prior to the assay, remove the culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.

-

Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the appropriate compounds for the desired assay:

-

Mito Stress Test: Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A.

-

Glycolysis Stress Test: Port A: Glucose, Port B: Oligomycin, Port C: 2-Deoxyglucose (2-DG).

-

-

Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the assay.

-

Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, glycolysis, and glycolytic capacity.

RNA Immunoprecipitation (RIP)

This generalized protocol is based on standard RIP procedures.[18][19][20][21][22]

-

Cell Lysis: Lyse cells treated with this compound or vehicle control in a polysome lysis buffer to preserve RNA-protein complexes.

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads conjugated with an anti-IMP2 antibody or a non-specific IgG control.

-

Allow the antibody to bind to the IMP2-RNA complexes overnight at 4°C with gentle rotation.

-

-

Washing: Wash the beads several times with a high-salt buffer to remove non-specific binding.

-

RNA Elution: Elute the RNA from the immunoprecipitated complexes.

-

RNA Purification: Purify the eluted RNA using a standard RNA extraction method (e.g., Trizol or a column-based kit).

-

Analysis:

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR to quantify the enrichment of specific target mRNAs (e.g., HK2, GLUT1, mitochondrial component mRNAs).

-

RIP-Seq: For a global analysis, prepare a library from the immunoprecipitated RNA and perform next-generation sequencing to identify all RNA targets of IMP2 that are affected by this compound.

-

CRISPR-Cas9 Mediated Knockout of IGF2BP2

CRISPR-Cas9 technology can be used to generate IGF2BP2 knockout cell lines to validate the on-target effects of this compound.[23][24][25][26][27]

-

gRNA Design: Design and clone guide RNAs (gRNAs) targeting a conserved exon of the IGF2BP2 gene.

-

Transfection: Co-transfect the cells with a Cas9-expressing plasmid and the gRNA plasmid(s).

-

Selection: Select for transfected cells using an appropriate marker (e.g., puromycin resistance).

-

Clonal Isolation: Isolate single-cell clones by limiting dilution.

-

Validation:

-

Genotyping: Perform PCR and Sanger sequencing of the target locus to confirm the presence of indels.

-

Western Blot: Confirm the absence of IMP2 protein expression by Western blot.

-

-

Metabolic Phenotyping: Characterize the metabolic phenotype of the knockout clones using the assays described in section 4.2 to compare with the effects of this compound treatment.

Conclusion

This compound represents a valuable tool for investigating the role of IMP2 in cellular metabolism and holds potential as a therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer and type 2 diabetes. This guide provides a foundational resource for researchers to design and execute experiments aimed at elucidating the precise metabolic consequences of IMP2 inhibition. Further studies are warranted to expand the quantitative understanding of this compound's effects and to explore its therapeutic efficacy in preclinical models.

References

- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RNA m6A reader IMP2/IGF2BP2 promotes pancreatic β-cell proliferation and insulin secretion by enhancing PDX1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IGF2 mRNA-binding protein 2: biological function and putative role in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 7. New Clarity on the Warburg Effect | Frederick National Laboratory [frederick.cancer.gov]

- 8. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]